6-[(4-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
6-[(4-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C12H10ClN5O and its molecular weight is 275.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.0573877 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as CCG-305340, F5060-0100, SR-01000920493-1, or SR-01000920493, is a novel CDK2 inhibitor . CDK2 (Cyclin-Dependent Kinase 2) is a protein that plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell cycle progression, leading to the arrest of cell growth and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Most of the compounds showed superior cytotoxic activities against mcf-7 and hct-116 with ic 50 range (45–97 nm) and (6–99 nm), respectively . This suggests that the compound has good bioavailability and can effectively reach its target in the body.
Result of Action
The result of the compound’s action is the significant inhibition of the growth of the examined cell lines . Specifically, it has been found to be particularly effective against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-17-11-10(15-16-17)12(19)18(7-14-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSGTAIFGXIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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